molecular formula C14H11FO4 B6399100 2-(5-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1261909-25-4

2-(5-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6399100
CAS No.: 1261909-25-4
M. Wt: 262.23 g/mol
InChI Key: GZTPAGSNEFVKSK-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzene ring

Properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-9-3-4-10(12(7-9)14(17)18)11-6-8(15)2-5-13(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTPAGSNEFVKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689450
Record name 5'-Fluoro-2'-hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-25-4
Record name 5'-Fluoro-2'-hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 5-fluoro-2-hydroxyacetophenone. This can be achieved through a series of reactions including esterification, Fries rearrangement, and fluorine diazotization

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. The process often involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. For example, the use of aluminum chloride and sodium chloride in the Fries rearrangement step helps to achieve a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-fluoro-2-methoxybenzaldehyde, while reduction of the carboxylic acid group can produce 2-(5-fluoro-2-hydroxyphenyl)-5-methoxybenzyl alcohol.

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-2-hydroxyphenyl)-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the fluorine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

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